molecular formula C20H18O6 B2714638 (2Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate CAS No. 904501-41-3

(2Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate

Cat. No.: B2714638
CAS No.: 904501-41-3
M. Wt: 354.358
InChI Key: AEWZAERYUSPBIU-NVMNQCDNSA-N
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Description

This compound is a type of organic ester, given the presence of the acetate group in its name. It also contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) consisting of fused benzene and furan rings. The “3,4-dimethoxybenzylidene” part suggests the presence of a benzylidene group with methoxy groups attached to the 3rd and 4th carbon atoms of the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The benzofuran moiety would contribute to the aromaticity of the compound, and the methoxy and acetate groups would likely have an impact on the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the specific structure and functional groups present in the compound .

Scientific Research Applications

Scientific Research Applications

Chemical Synthesis and Molecular Structure Research has delved into the synthesis of new compounds, including benzofuran derivatives, which are structurally related to the compound . For instance, the development of new lignan, benzofuran, and sesquiterpene derivatives from the roots of Leontopodium alpinum and L. leontopodioides highlights the ongoing exploration of naturally occurring benzofuran compounds and their potential applications (Dobner et al., 2003). This research is vital for understanding the structural diversity and potential utility of these compounds in various fields, including drug discovery and material science.

Catalysis and Organic Reactions The study of mechanisms in organic reactions, particularly involving metal ions like scandium, has shown that certain benzyl alcohol derivatives can undergo oxidation processes enhanced by metal ions (Morimoto et al., 2012). This research provides insights into how related benzofuran compounds might be used or synthesized in catalytic processes, offering a basis for novel catalytic systems or synthetic pathways in organic chemistry.

Material Science and Nonlinear Optical Properties Research into novel T-type polyurethanes with high thermal stability for second harmonic generation (SHG) applications shows the integration of organic compounds into materials that exhibit desirable optical properties (Lee et al., 2005). This work suggests avenues for using structurally complex organic compounds, including benzofuran derivatives, in the development of materials for optical and electronic applications.

Nanotechnology and Catalysis The novel recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition highlights the intersection of organic chemistry and nanotechnology (Veranitisagul et al., 2011). This research demonstrates the potential for organic compounds in synthesizing and manipulating nanomaterials, which could be relevant for a wide range of technological applications, from catalysts to electronic devices.

Pharmaceutical Chemistry and Bioactivity The exploration of benzofuran compounds for anti-inflammatory activity, as seen in new benzofuran derivatives isolated from Liriope spicata var. prolifera, indicates the potential medicinal applications of these compounds (Hu et al., 2011). Such research underscores the importance of benzofuran derivatives in discovering new therapeutic agents and understanding their mechanisms of action in biological systems.

Mechanism of Action

The mechanism of action of a compound refers to how it behaves or interacts in a biological system. This is typically discussed in the context of drugs or bioactive compounds. Without specific information or research on this compound, it’s not possible to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties and reactivity. Without specific information on this compound, it’s not possible to provide detailed safety and hazard information .

Future Directions

Future research on this compound would likely involve detailed studies of its synthesis, properties, and potential applications. This could include exploring its potential uses in fields like medicinal chemistry, materials science, or as a building block for the synthesis of more complex molecules .

Properties

IUPAC Name

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-3-oxo-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-11-7-14(25-12(2)21)10-17-19(11)20(22)18(26-17)9-13-5-6-15(23-3)16(8-13)24-4/h5-10H,1-4H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWZAERYUSPBIU-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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